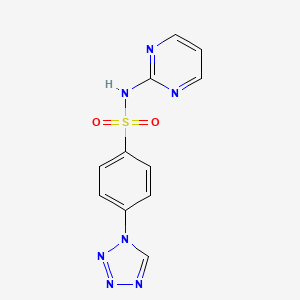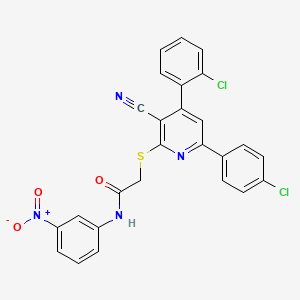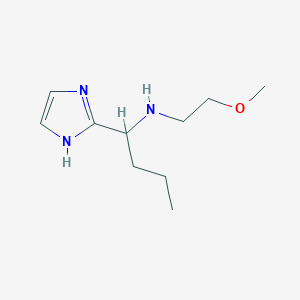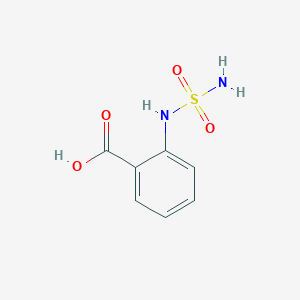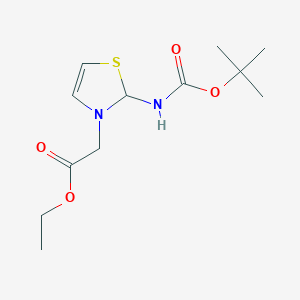
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) to introduce the tert-butoxycarbonyl (Boc) protecting group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, by binding to the active site and preventing substrate access . This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate can be compared with other thiazole derivatives, such as:
Ethyl 2-aminothiazole-4-carboxylate: Lacks the Boc protecting group and has different reactivity and applications.
2-Aminothiazole: A simpler thiazole derivative with a broader range of applications in medicinal chemistry.
Thiazolidine derivatives: Reduced forms of thiazoles with distinct chemical and biological properties.
Properties
Molecular Formula |
C12H20N2O4S |
|---|---|
Molecular Weight |
288.37 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2H-1,3-thiazol-3-yl]acetate |
InChI |
InChI=1S/C12H20N2O4S/c1-5-17-9(15)8-14-6-7-19-10(14)13-11(16)18-12(2,3)4/h6-7,10H,5,8H2,1-4H3,(H,13,16) |
InChI Key |
OQEYCSMEOLCRHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CSC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15053564.png)
![1H-Pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15053569.png)
![6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B15053570.png)
![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B15053574.png)
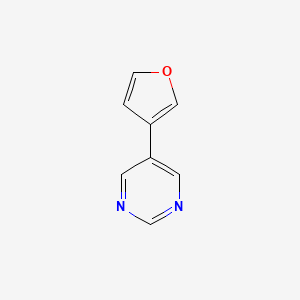
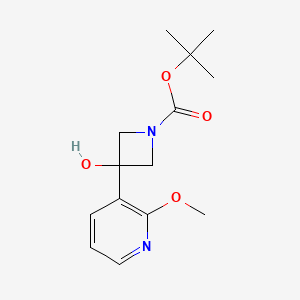
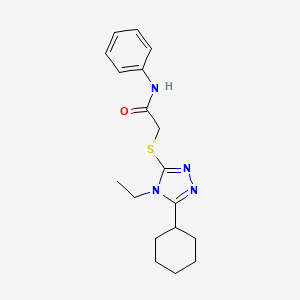
![2-(1-Oxa-9-azaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B15053618.png)
